(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

Description

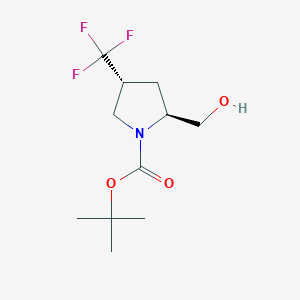

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol (CAS: 470482-43-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₈F₃NO₃ and a molecular weight of 269.26 g/mol. The compound features a tert-butoxycarbonyl (Boc)-protected amine, a trifluoromethyl (-CF₃) group at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,4R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Storage conditions require refrigeration at 2–8°C in a sealed, dry environment to maintain stability.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWFECHMDRHHV-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Boc Protection: The Boc protecting group is introduced by reacting the amine with di-tert-butyl dicarbonate under basic conditions.

Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis modules, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Neurological Disorders

The compound's structural features may also lend themselves to the treatment of neurological disorders. Compounds with similar frameworks have been investigated for their effects on central nervous system disorders such as Alzheimer's disease and cognitive impairments. The inhibition of certain enzymes related to these conditions could be a pathway for therapeutic development .

Chiral Synthesis

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol serves as a chiral building block in asymmetric synthesis. The presence of the Boc group allows for selective reactions that can lead to the formation of complex molecules with high enantiomeric purity. This property is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial .

Reaction Intermediates

The compound can be utilized as an intermediate in various organic reactions, including nucleophilic substitutions and coupling reactions. Its trifluoromethyl group enhances its reactivity and can influence the electronic properties of the molecule, making it a useful reagent in synthetic pathways .

Polymer Chemistry

The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research into polymers containing trifluoromethyl groups indicates potential applications in coatings and advanced materials where durability is essential .

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can form covalent or non-covalent interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The compound is compared below with two closely related derivatives:

Table 1: Key Properties of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol and Analogues

| Property | This compound | (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol | (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid |

|---|---|---|---|

| CAS Number | 470482-43-0 | Not explicitly provided (Synthonix ID: T11585) | 470482-44-1 |

| Molecular Formula | C₁₁H₁₈F₃NO₃ | Likely identical (stereoisomer) | C₁₁H₁₆F₃NO₄ |

| Molecular Weight | 269.26 | Likely identical (stereoisomer) | 283.24 |

| Functional Group | -CH₂OH (methanol) | -CH₂OH (methanol) | -COOH (carboxylic acid) |

| Stereochemistry (C4) | R-configuration | S-configuration | R-configuration |

| Storage | 2–8°C | Not specified | 2–8°C |

| Solubility | Not reported | Not reported | Provided as 10 mM solution (implies aqueous compatibility) |

Analysis of Differences

Stereoisomer: (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

- Key Difference : The stereochemistry at the 4-position (S vs. R) alters the spatial arrangement of the trifluoromethyl group. This difference can significantly impact interactions in chiral environments, such as enzyme binding sites or asymmetric catalysis. Diastereomers often exhibit distinct physical properties (e.g., melting points) and reactivity .

- Implications : In drug development, the 4S configuration might lead to reduced efficacy or unintended off-target effects compared to the 4R isomer.

Carboxylic Acid Derivative: (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid

- Key Difference : Replacement of the -CH₂OH group with a -COOH group increases molecular weight (283.24 vs. 269.26) and introduces a stronger acidic proton (pKa ~4–5 for carboxylic acids vs. ~15–16 for alcohols).

- Implications :

Role of the Trifluoromethyl (-CF₃) Group

The -CF₃ group is common across all three compounds and contributes to:

- Lipophilicity : Enhances membrane permeability, critical for drug candidates targeting intracellular proteins.

- Electron-Withdrawing Effects : Stabilizes adjacent groups and may influence the acidity of nearby protons (e.g., the -CH₂OH or -COOH groups).

Biological Activity

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is a chiral compound notable for its trifluoromethyl group and pyrrolidine structure. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

- Chemical Formula : C₁₁H₁₈F₃NO₃

- CAS Number : 470482-43-0

- Molecular Weight : 263.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's hydrophobic character, allowing for enhanced binding in hydrophobic pockets of proteins or enzymes. The Boc protecting group can be removed under acidic conditions, exposing the active amine for further interactions.

1. Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, particularly in the context of drug discovery. For instance, compounds derived from pyrrolidine structures have been evaluated as dipeptide-derived inhibitors of DPP8/9, showing promising dual inhibition profiles with nanomolar potency .

2. GPR40 Agonists

Another significant application involves the development of GPR40 agonists for potential treatment in type 2 diabetes. Modifications to the pyrrolidine structure have led to enhanced binding affinity and agonist efficacy at GPR40 receptors, demonstrating glucose-dependent insulin secretion mechanisms .

Case Study 1: DPP8/9 Inhibition

A series of pyrrolidine derivatives were synthesized and tested for their inhibitory activity against DPP8/9. The selectivity indices revealed that certain compounds exhibited high affinity towards these enzymes, suggesting their potential as therapeutic agents in treating diseases related to dysregulated DPP activity .

| Compound | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 4a | 50 | 200 | 4 |

| 4b | 30 | 150 | 5 |

| 4c | 20 | 100 | 5 |

Case Study 2: GPR40 Agonism

In a study focused on GPR40 agonists, this compound derivatives were shown to significantly enhance intracellular calcium flux and cAMP accumulation in response to glucose stimulation. This dual mechanism of action was confirmed through in vitro assays .

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| R,R-68 | 0.5 | Calcium flux activation |

| S,S-68 | 0.7 | cAMP accumulation |

Q & A

Q. What are the critical synthetic steps for preparing (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves cyclization of a pyrrolidine precursor followed by trifluoromethylation and Boc-protection. Stereochemical control at the 2S and 4R positions is achieved via asymmetric catalysis or chiral auxiliaries. For example, fluorination at the 4-position can be performed using DAST (diethylaminosulfur trifluoride) under inert conditions to retain configuration . Chiral HPLC or enzymatic resolution may validate enantiomeric purity (≥98% ee), as demonstrated for similar fluorinated pyrrolidines .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR confirm stereochemistry and trifluoromethyl group placement. Coupling constants (e.g., ) distinguish cis/trans configurations .

- HPLC/MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) resolves enantiomers, while high-resolution MS validates molecular weight (expected: ~283.24 g/mol) .

- X-ray Crystallography : For absolute configuration verification, single-crystal analysis is gold-standard, as used in fluoroproline derivatives .

Q. How should this compound be stored to maintain stability, and what degradation pathways are observed?

- Methodological Answer : Store at 2–8°C under nitrogen to prevent Boc-group hydrolysis. Degradation studies on analogous Boc-protected pyrrolidines show susceptibility to acidic/alkaline conditions (e.g., TFA deprotection at 0°C minimizes side reactions). Monitor via TLC (Rf shifts indicate decomposition) .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 4-position influence conformational dynamics in catalytic or biological systems?

- Methodological Answer : The CF group induces steric and electronic effects, altering pyrrolidine ring puckering. In fluoroprolines, 4R-configuration stabilizes Cγ-exo puckering, enhancing rigidity—critical for preorganizing pharmacophores. CD spectroscopy and molecular dynamics simulations quantify these effects . For example, (4R)-FPro in ubiquitin increased stability by 24.71 kJ/mol .

Q. What strategies optimize this compound’s use as a chiral building block in peptide-mimetic drug candidates?

- Methodological Answer :

- Protection/Deprotection : Boc-group removal (TFA/DCM) yields a free amine for coupling. Use HATU/DIPEA for amide bond formation with carboxylic acids .

- Functionalization : The 2-methanol group can be oxidized to a ketone (e.g., Dess-Martin periodinane) for further derivatization .

- Biological Evaluation : Incorporate into peptide backbones and assess protease resistance via LC-MS stability assays, leveraging CF-enhanced rigidity .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methanol group. Kinetic studies at varying temperatures (e.g., 25°C vs. 60°C) using NMR track trifluoromethyl group stability. For example, SN2 reactions at the 2-position proceed with retention of configuration in DMF at 40°C .

Data Contradictions & Resolution

Q. Discrepancies in reported enantiomeric excess (ee) for similar fluorinated pyrrolidines: How to reconcile?

- Methodological Answer : Variability arises from resolution methods (e.g., chiral HPLC vs. enzymatic). Cross-validate using two techniques: e.g., compare HPLC ee with Mosher ester analysis via NMR. For (2S,4S)-isomers, Mosher’s α-methoxy-α-trifluoromethylphenylacetic acid derivatives resolve diastereomers .

Q. Conflicting stability data under basic conditions: How to design controlled experiments?

- Methodological Answer : Perform pH-dependent stability assays (pH 7–12) at 25°C. Monitor Boc-group cleavage via LC-MS and quantify degradation products (e.g., free amine). For instance, Boc-protected analogs degrade >50% at pH 12 within 24 hours, necessitating neutral buffers for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.